6-(2,4-Difluorophenyl)pyridin-3-ol is a pyridine derivative that has garnered interest in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a hydroxyl group attached to the pyridine ring and a difluorophenyl substituent, which contributes to its unique chemical properties and potential biological activities.
This compound can be synthesized through various chemical reactions and is classified under heterocyclic compounds due to the presence of the nitrogen-containing pyridine ring. It is often used as an intermediate in the synthesis of more complex organic molecules and in the development of pharmaceuticals.
The synthesis of 6-(2,4-Difluorophenyl)pyridin-3-ol can be achieved through several methods:
The choice of catalyst, solvent, and reaction conditions significantly influences the yield and purity of the final product. For instance, palladium catalysts are favored for their effectiveness in facilitating cross-coupling reactions while minimizing by-products.
The molecular structure of 6-(2,4-Difluorophenyl)pyridin-3-ol features a pyridine ring substituted at the third position with a hydroxyl group and at the second position with a difluorophenyl group. The molecular formula can be represented as .
6-(2,4-Difluorophenyl)pyridin-3-ol can undergo various chemical transformations:
The specific reagents and conditions used in these reactions can be optimized based on desired outcomes. For example, oxidation reactions may require acidic or basic conditions depending on the substrate's stability.
The mechanism of action for 6-(2,4-Difluorophenyl)pyridin-3-ol involves its interaction with biological targets at the molecular level. The hydroxyl group enhances its ability to form hydrogen bonds with enzymes or receptors, potentially modulating their activity. Research indicates that compounds with similar structures may exhibit antimicrobial and anticancer properties due to their ability to interact with specific molecular pathways .
Studies have shown that modifications at the difluorophenyl position can significantly affect binding affinity and biological activity, making structure-activity relationship studies crucial for developing therapeutic agents based on this scaffold .
Relevant analyses include spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which confirm structural integrity and purity during synthesis .
6-(2,4-Difluorophenyl)pyridin-3-ol has several scientific applications:
Fluorinated heterocycles represent a cornerstone of contemporary medicinal chemistry, with ~20% of marketed drugs and nearly 300 FDA-approved pharmaceuticals containing fluorine. The strategic incorporation of fluorine enhances metabolic stability, membrane permeability, and target binding affinity due to the atom’s high electronegativity, small size, and strong C-F bond. Fluorinated pyridines, in particular, demonstrate improved pharmacokinetic properties, including increased lipophilicity (logP) and bioavailability, enabling optimized drug-receptor interactions [4] [9]. Recent FDA-approved drugs like Lenacapavir (HIV capsid inhibitor) and Oteseconazole (antifungal) exemplify the therapeutic impact of difluorophenyl-containing scaffolds, leveraging fluorine’s ability to modulate electronic and steric properties [4].
The 6-(2,4-difluorophenyl)pyridin-3-ol scaffold integrates two pharmacologically significant motifs:
Property | Value | |
---|---|---|
CAS Number | 1261937-03-4 | |
Molecular Formula | C₁₁H₇F₂NO | |
Molecular Weight | 207.18 g/mol | |
Hydrogen Bond Donors | 1 (OH group) | |
Hydrogen Bond Acceptors | 2 (N, O) | |
logP (Predicted) | 2.8–3.2 | |
SMILES | OC1=CC=C(C2=CC(F)=CC=C2F)N=C1 | [1] |
Initially explored as a synthetic intermediate in organometallic catalysis (e.g., iridium photosensitizers), this scaffold gained pharmacological relevance through structure-activity relationship (SAR) studies of kinase inhibitors. The 2,4-difluorophenyl moiety was identified as a bioisostere for tert-butyl and chlorophenyl groups in PDE4 and EGFR inhibitors, offering superior metabolic stability. Derivatives emerged as key intermediates for DAAO (D-amino acid oxidase) inhibitors and anticancer glycohybrids, cementing the scaffold’s versatility [5] [7] [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3